3-Amino-2-hydroxypentanoic acid

Description

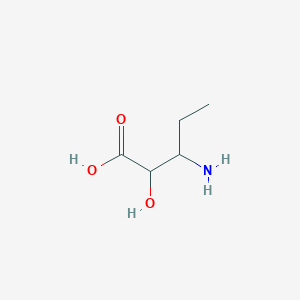

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-hydroxypentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3(6)4(7)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSFUYVRFNCMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations in 3 Amino 2 Hydroxypentanoic Acid Research

Theoretical Frameworks for Chiral Recognition and Diastereomer Differentiation

The differentiation between the stereoisomers of 3-amino-2-hydroxypentanoic acid is governed by the principles of chiral recognition. This phenomenon relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral selector, which can be a chiral stationary phase in chromatography or a chiral solvating agent in spectroscopy. The stability of these complexes differs for each stereoisomer, leading to distinguishable physical properties that allow for their separation and identification.

The interactions that contribute to chiral recognition are multifaceted and include hydrogen bonding, dipole-dipole interactions, steric hindrance, and hydrophobic interactions. For a molecule like this compound, the amino and hydroxyl groups, along with the carboxylic acid moiety, provide multiple points for these interactions.

Key Theoretical Models for Chiral Recognition:

Three-Point Interaction Model: Proposed by Dalgliesh, this model posits that a minimum of three simultaneous interactions between the chiral selector and the analyte are necessary for chiral recognition. In the context of this compound, these interactions could involve hydrogen bonding with the hydroxyl and amino groups and an ionic or hydrogen bond with the carboxyl group.

Lock-and-Key Principle: This concept, borrowed from enzymology, suggests that the chiral selector has a specific three-dimensional structure (the "lock") that only one enantiomer of the analyte (the "key") can fit into effectively. The other enantiomer will have a much weaker interaction.

Enantioselective and Diastereoselective Synthetic Strategies for Stereocenter Control

The synthesis of specific stereoisomers of this compound requires precise control over the formation of the two chiral centers. Several strategies have been developed for the stereoselective synthesis of related β-hydroxy-α-amino acids, which can be broadly categorized into substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methods.

Diastereoselective Aldol (B89426) Reactions: The aldol reaction is a powerful tool for forming the carbon-carbon bond between C2 and C3 and simultaneously setting their stereochemistry. The reaction of a glycine (B1666218) enolate equivalent with propanal can, in principle, yield all four stereoisomers. Control over the diastereoselectivity (syn vs. anti) can be achieved by carefully selecting the reaction conditions and the nature of the enolate. For example, the use of boron enolates often leads to high syn-selectivity due to the Zimmerman-Traxler transition state model, which involves a six-membered ring-like transition state.

Chiral Auxiliary-Mediated Synthesis: A common and effective strategy involves the temporary attachment of a chiral auxiliary to the starting material. This auxiliary directs the stereochemical outcome of subsequent reactions and is then removed. For the synthesis of β-hydroxy-α-amino acids, Evans' oxazolidinone auxiliaries are widely used. nih.gov For instance, an N-acyloxazolidinone derived from a readily available amino acid can be enolized and reacted with an aldehyde to give a high degree of diastereoselectivity in an aldol-type addition. The choice of the oxazolidinone enantiomer determines the absolute configuration of the newly formed stereocenters.

| Chiral Auxiliary Approach | Key Reagents | Typical Diastereoselectivity | Reference |

| Evans' Oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-Bu2BOTf, DIPEA, Aldehyde | >95:5 dr (syn) | nih.gov |

| Pseudoephedrine Amide | (S,S)-Pseudoephedrine glycinamide, LiHMDS, Aldehyde | High dr (syn) | Not found in search results |

Enzyme-Catalyzed Resolutions: Enzymatic methods offer high stereoselectivity under mild conditions. Lipases are commonly used for the kinetic resolution of racemic esters of hydroxy acids. In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. For example, a racemic ester of this compound could be subjected to hydrolysis by a lipase, which would preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, allowing for their separation. Dynamic kinetic resolution (DKR) is an even more powerful technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. rsc.orgnih.gov

| Enzymatic Method | Enzyme | Substrate | Outcome | Reference |

| Kinetic Resolution | Lipase (e.g., from Candida antarctica) | Racemic ester of this compound | Separation of enantiomeric acid and ester | rsc.org |

| Dynamic Kinetic Resolution | Lipase + Racemization catalyst | Racemic ester of this compound | High yield of a single enantiomer | nih.gov |

Methodologies for Stereoisomeric Analysis and Enantiomeric Purity Assessment

The analysis of the stereoisomeric composition of this compound is crucial to verify the success of a stereoselective synthesis and to determine the enantiomeric excess (ee) or diastereomeric ratio (dr). The primary techniques used for this purpose are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. For amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are commonly employed. researchgate.net The separation is based on the differential formation of transient diastereomeric complexes between the stereoisomers and the CSP.

Alternatively, the amino acid can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.com

| HPLC Method | Chiral Stationary Phase | Mobile Phase Example | Detection | Reference |

| Direct | Teicoplanin-based (e.g., Chirobiotic T) | Methanol (B129727)/Water/Acetic Acid | UV or MS | researchgate.net |

| Indirect (Derivatization) | C18 (achiral) | Acetonitrile/Water gradient | UV or Fluorescence | chiralpedia.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for determining the relative and absolute configuration of chiral molecules. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by using a chiral solvating agent or a chiral shift reagent. These agents form diastereomeric complexes with the enantiomers, leading to different chemical shifts.

For diastereomers, the NMR spectra are inherently different. The coupling constants (J-values) between the protons on C2 and C3 can often be used to distinguish between syn and anti isomers, based on the Karplus relationship, which correlates the dihedral angle to the coupling constant. Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlation information to help elucidate the relative stereochemistry.

Advanced Synthetic Methodologies for 3 Amino 2 Hydroxypentanoic Acid

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a powerful strategy for the enantioselective and diastereoselective synthesis of 3-Amino-2-hydroxypentanoic acid, creating the desired stereoisomers from achiral or racemic precursors. This approach is broadly divided into organocatalytic and metal-mediated strategies.

Organocatalytic Strategies for Stereoselective Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a robust tool for asymmetric synthesis. For the construction of this compound, organocatalytic Mannich and aldol (B89426) reactions are particularly relevant.

A plausible organocatalytic approach to a precursor of this compound would involve the asymmetric Mannich reaction between propanal and a protected glycine (B1666218) derivative, catalyzed by a chiral organocatalyst such as a cinchona alkaloid derivative or a proline-based catalyst. The catalyst would facilitate the enantioselective addition of the enolate equivalent of the glycine derivative to the imine generated in situ from propanal, thereby establishing the stereochemistry at the C-3 position. Subsequent diastereoselective hydroxylation at the C-2 position would yield the desired product.

Key to the success of this strategy is the choice of catalyst and reaction conditions to control both enantioselectivity and diastereoselectivity. Bifunctional catalysts, possessing both a Brønsted acid and a Brønsted base moiety, are particularly effective in orienting the substrates in the transition state to achieve high levels of stereocontrol. nih.gov

Table 1: Representative Organocatalytic Mannich Reaction for a Precursor to this compound

| Catalyst | Electrophile | Nucleophile | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

| Cinchona-derived thiourea | Propanal imine | Glycine Schiff base | >95:5 | >90 |

| (S)-Proline | Propanal | N-PMP-imino glyoxylate | 85:15 | 88 |

Note: Data are hypothetical and based on typical results for similar organocatalytic reactions.

Metal-Mediated Enantioselective Synthesis Pathways

Transition metal catalysis provides a complementary and powerful approach for the asymmetric synthesis of this compound. Chiral metal complexes can effectively control the stereochemical outcome of various bond-forming reactions.

One potential strategy is the asymmetric hydrogenation of a β-amino-α-ketoester precursor. This precursor could be synthesized from propanal and an isocyanoacetate derivative. The subsequent hydrogenation of the carbon-oxygen double bond, using a chiral transition metal catalyst such as a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), would generate the desired α-hydroxy-β-amino acid scaffold with high enantioselectivity.

Alternatively, an asymmetric aminohydroxylation reaction of a pentenoic acid derivative could be employed. This reaction, often catalyzed by osmium in the presence of a chiral ligand (e.g., from the cinchona alkaloid family), can introduce both the amino and hydroxyl groups in a single, highly stereocontrolled step. The regioselectivity and stereoselectivity of the addition would be dictated by the choice of the chiral ligand and the reaction conditions.

Table 2: Potential Metal-Mediated Syntheses of this compound Derivatives

| Metal Catalyst | Ligand | Reaction Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

| [Rh(COD)2]BF4 | (R)-BINAP | Asymmetric Hydrogenation | 90:10 | >95 |

| K2OsO2(OH)4 | (DHQ)2PHAL | Asymmetric Aminohydroxylation | >95:5 | 98 |

Note: Data are hypothetical and based on established metal-catalyzed asymmetric reactions.

Chiral Pool Approaches

The chiral pool comprises readily available, enantiopure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. wikipedia.org This approach leverages the pre-existing stereocenters of the starting material to control the stereochemistry of the final product.

Utilization of Natural Precursors in Pentanoic Acid Derivatization

Amino acids and carbohydrates are common starting materials in chiral pool synthesis. wikipedia.org For this compound, a suitable and readily available chiral precursor is L-threonine. L-threonine already possesses the desired (2S,3R) stereochemistry at the α-carbon and β-carbon.

A synthetic route could involve the protection of the amino and carboxyl groups of L-threonine, followed by a chain-extension reaction at the side chain. For instance, the hydroxyl group could be oxidized to an aldehyde, which can then undergo a Wittig reaction with a C1 ylide to introduce the additional carbon atom. Subsequent reduction of the double bond would yield the protected this compound derivative. The stereochemistry at C-2 and C-3 is retained from the starting L-threonine. A similar approach has been successfully demonstrated in the synthesis of the longer-chain analogue, (2S,3R)-α-hydroxy-β-aminodecanoic acid, from D-glucose. nih.govnih.gov

Stereocenter Induction from Pre-existing Chiral Scaffolds

Another chiral pool strategy involves using a chiral auxiliary to direct the stereochemical outcome of a reaction. For example, an achiral pentanoic acid derivative could be coupled to a chiral auxiliary, such as a derivative of (S)-proline or an Evans auxiliary.

The chiral auxiliary would then direct the stereoselective introduction of the amino and hydroxyl groups. For instance, an enolate formed from the chiral auxiliary-bound pentanoic acid derivative could react with an electrophilic nitrogen source (e.g., a diazenedicarboxylate) to set the stereocenter at C-3. Subsequent diastereoselective α-hydroxylation using an oxidizing agent like a molybdenum peroxide reagent would install the hydroxyl group at C-2. Finally, cleavage of the chiral auxiliary would afford the enantiomerically enriched this compound.

De Novo Stereocontrolled Synthesis

De novo synthesis aims to construct the target molecule from simple, achiral starting materials without relying on a chiral pool. This often involves the use of powerful stereoselective reactions to create the desired stereocenters with high precision.

A potential de novo synthesis of this compound could commence with a Sharpless asymmetric epoxidation of an allylic alcohol, such as pent-2-en-1-ol. This reaction is renowned for its high enantioselectivity in forming chiral epoxides. The resulting epoxy alcohol would possess two defined stereocenters.

Subsequent regioselective opening of the epoxide at the C-3 position with an azide (B81097) source (e.g., sodium azide) would introduce the nitrogen functionality. This is typically followed by reduction of the azide to an amine. The terminal alcohol can then be oxidized to a carboxylic acid to complete the synthesis of this compound. The stereochemistry of the final product is directly controlled by the choice of the chiral tartrate ligand in the asymmetric epoxidation step.

Table 3: Key Steps in a De Novo Synthesis of this compound

| Reaction Step | Reagents | Stereocontrol | Expected Enantiomeric Excess (ee %) |

| Asymmetric Epoxidation | Ti(OiPr)4, (+)-DET, t-BuOOH | Ligand-controlled | >95 |

| Epoxide Opening | NaN3, NH4Cl | SN2 inversion | >99 |

| Azide Reduction | H2, Pd/C | Retention | >99 |

| Alcohol Oxidation | PCC or TEMPO | - | - |

Note: Data are based on well-established synthetic transformations.

Stereoselective Aldol Addition Reactions

Stereoselective aldol addition reactions represent a powerful tool for the construction of the 3-amino-2-hydroxy-pentanoic acid backbone, allowing for precise control over the newly formed stereocenters. The Zimmerman-Traxler model, which posits a chair-like six-membered transition state, is often invoked to rationalize the stereochemical outcome of these reactions. harvard.edu By carefully selecting the enolate geometry (E or Z) and the chiral auxiliary or catalyst, chemists can preferentially form either syn or anti aldol adducts. harvard.edu

For instance, the use of chiral oxazolidinones, as pioneered by Evans, allows for highly diastereoselective aldol additions. harvard.edu The (Z)-boron enolates derived from N-acyloxazolidinones react with aldehydes to furnish syn-aldol products with excellent stereocontrol. harvard.edu Conversely, the corresponding (E)-enolates can lead to the formation of anti-adducts. harvard.edu The stereoselectivity arises from minimizing 1,3-diaxial interactions in the Zimmerman-Traxler transition state, with the chiral auxiliary effectively shielding one face of the enolate. harvard.edu

A general representation of a stereoselective aldol addition to form a precursor to this compound is depicted below:

Table 1: Examples of Stereoselective Aldol Reactions for the Synthesis of α-Hydroxy-β-Amino Acid Precursors

| Enolate Source (with Chiral Auxiliary) | Aldehyde | Product Diastereoselectivity (syn:anti) | Reference |

| (Z)-Boron enolate of N-propionyl oxazolidinone | Propanal | >99:1 | harvard.edu |

| (E)-Boron enolate of a lactate-derived ester | Propanal | Predominantly anti | youtube.com |

Subsequent manipulation of the aldol adduct, including removal of the chiral auxiliary and conversion of the carbonyl group and the nitrogen-containing functionality, affords the target this compound. The high diastereoselectivity achieved in the key aldol addition step is crucial for obtaining the final product in an enantiomerically pure form.

Asymmetric Strecker-Type Syntheses with Chiral Auxiliaries

The Strecker synthesis, a classic method for preparing α-amino acids, can be rendered asymmetric through the use of chiral auxiliaries. wikipedia.orgmasterorganicchemistry.com This approach involves the reaction of an aldehyde with a chiral amine, followed by the addition of cyanide and subsequent hydrolysis of the resulting α-aminonitrile. The chiral auxiliary directs the nucleophilic attack of the cyanide ion to one face of the imine intermediate, thereby establishing the desired stereochemistry at the α-carbon.

A notable example involves the use of (R)-phenylglycine amide as a chiral auxiliary. nih.gov In this methodology, the Strecker reaction is coupled with a crystallization-induced asymmetric transformation. nih.gov This allows for one diastereomer of the α-aminonitrile to selectively precipitate from the reaction mixture, leading to high diastereomeric ratios (>99:1) and good yields (76-93%). nih.gov The diastereomerically pure aminonitrile can then be converted to the desired α-amino acid through a series of chemical transformations. nih.gov

The general scheme for an asymmetric Strecker synthesis using a chiral auxiliary is as follows:

Table 2: Chiral Auxiliaries in Asymmetric Strecker Synthesis

| Chiral Auxiliary | Aldehyde/Ketone | Diastereomeric Ratio (dr) | Reference |

| (R)-Phenylglycine amide | Pivaldehyde | >99/1 | nih.govresearchgate.net |

| (S)-α-Phenylethylamine | Acetaldehyde | Not specified | wikipedia.org |

While the classical Strecker synthesis yields racemic mixtures, these asymmetric variants provide a powerful route to enantiomerically enriched α-amino acids, including precursors to this compound. wikipedia.org

Biocatalytic and Enzymatic Synthesis

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems offer the potential for high stereoselectivity under mild reaction conditions. nih.gov

Enzyme-Mediated Derivatization of Pentanoic Acid Analogues

Enzymes can be employed to perform highly specific transformations on pentanoic acid analogues to introduce the required hydroxyl and amino functionalities with precise stereocontrol. For example, hydroxylases can introduce a hydroxyl group at a specific position on a precursor molecule. mdpi.com Transaminases can then be used to install the amino group, often with excellent stereoselectivity. nih.gov

Multi-enzyme cascades have been designed to synthesize γ-hydroxy-α-amino acids. rsc.org These cascades can combine the activity of an aldolase (B8822740) and a transaminase in a recycling system, leading to high yields and stereoselectivity. rsc.org For instance, a cascade involving an aldolase to create a γ-hydroxy-α-keto acid intermediate, followed by a transaminase to convert the keto acid to the corresponding amino acid, has been successfully demonstrated. rsc.org

Whole-Cell Biotransformations for Stereo-Defined Product Generation

Whole-cell biotransformations utilize intact microbial cells as catalysts, which can be advantageous as they provide the necessary cofactors and a protective cellular environment for the enzymes. nih.gov Recombinant microorganisms can be engineered to overexpress specific enzymes or entire metabolic pathways for the production of a desired compound. nih.gov

For the synthesis of hydroxylated amino acids, whole-cell systems containing engineered cytochrome P450 monooxygenases or other hydroxylases can be employed. mdpi.comresearchgate.net These systems can hydroxylate a suitable pentanoic acid derivative at a specific position. Subsequent amination can be achieved using whole cells expressing amino acid dehydrogenases or transaminases. nih.gov For example, an E. coli whole-cell system has been developed for the reductive amination of a keto acid to L-isoleucine by coupling a transaminase with an L-alanine dehydrogenase for cofactor recycling. nih.gov This principle can be adapted for the synthesis of other amino acids. A multi-enzyme system using a nitroreductase, a mutase, and a glucose dehydrogenase for cofactor regeneration has been used to produce 3-amino-2-hydroxy acetophenone (B1666503), demonstrating the potential of such systems for producing complex amino-hydroxy compounds. chemistryviews.org

Protecting Group Strategies in Complex this compound Syntheses

In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is essential to prevent unwanted side reactions. organic-chemistry.orglibretexts.org The amino and hydroxyl functionalities are reactive towards a wide range of reagents, necessitating their temporary masking. libretexts.org

The choice of protecting groups is critical and should be guided by their stability under various reaction conditions and the ease of their selective removal. numberanalytics.com An orthogonal protecting group strategy, where one group can be removed without affecting others, is highly desirable in complex syntheses. organic-chemistry.orgnumberanalytics.com

For the amino group, common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.com The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved with a base. organic-chemistry.orgpeptide.com For the hydroxyl group, silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers (Bn), and acetals are frequently employed. organic-chemistry.orgwikipedia.org

The successful synthesis of a complex molecule often relies on a carefully planned sequence of protection and deprotection steps, ensuring that each chemical transformation occurs selectively at the desired position. numberanalytics.com

Flow Chemistry and Continuous Synthesis Methodologies for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, particularly for scalable production. rsc.orgflinders.edu.au These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and the potential for automation. vapourtec.com

The synthesis of complex molecules, including amino acid derivatives and peptides, has been successfully translated to continuous flow systems. durham.ac.uk For instance, the synthesis of hydroxamic acids, which can be challenging in batch due to stability issues, has been optimized in a flow reactor, demonstrating high reproducibility and good yields. vapourtec.com A multi-step flow process for the synthesis of di- and tripeptides has been developed, utilizing packed columns of supported reagents and scavengers to facilitate purification. durham.ac.uk

The application of flow chemistry to the synthesis of this compound could enable a more efficient and scalable manufacturing process. A potential flow setup could involve sequential reactor modules for each synthetic step, such as the stereoselective addition, functional group manipulation, and purification, allowing for a continuous and automated production line. The synthesis of 3-amino-2-hydroxyacetophenone has been demonstrated in a microchannel reactor, highlighting the feasibility of this approach for related compounds. google.com Computational fluid dynamics (CFD) can be used to model and optimize flow reactor conditions, reducing the need for extensive experimentation. rsc.org

Derivatization and Structural Transformations of 3 Amino 2 Hydroxypentanoic Acid

Cyclization Reactions and Heterocyclic Compound Formation

The multiple functional groups within 3-amino-2-hydroxypentanoic acid provide the basis for intramolecular reactions, leading to the formation of various heterocyclic compounds. These cyclizations can be regioselective depending on the reaction conditions and the use of protecting groups.

Studies on analogous molecules, such as 3-amino-2,4-dihydroxybutanoic acid, have demonstrated that orthogonally protected linear derivatives can undergo regioselective cyclizations to form γ-lactones, oxazolidinones, and oxazolines. nih.gov For this compound, similar transformations are plausible:

Lactone Formation: Intramolecular esterification between the C2-hydroxyl group and the C1-carboxylic acid would yield a five-membered γ-lactone ring. This reaction can be promoted under acidic conditions, similar to an intramolecular Fischer esterification. masterorganicchemistry.com

Lactam Formation: Intramolecular amidation between the C3-amino group and the C1-carboxylic acid would produce a five-membered γ-lactam. This typically requires activation of the carboxylic acid.

Oxazolidinone Formation: The reaction of the C2-hydroxyl and C3-amino groups with a carbonyl source, such as phosgene (B1210022) or a chloroformate, can lead to the formation of a 5-substituted oxazolidin-2-one ring. This heterocyclic system is a common structural motif in medicinal chemistry. Research on similar amino diols has shown this to be a viable pathway. nih.gov

Other Heterocycles: General synthetic methods allow for the conversion of amino acids into more complex heterocyclic systems like pyrazoles, pyridazines, and thiazepines by reacting them with appropriate bifunctional reagents. rdd.edu.iq

Table 2: Potential Heterocyclic Derivatives from this compound

| Heterocycle Type | Formation Reaction | Key Bonds Formed |

|---|---|---|

| γ-Lactone | Intramolecular Esterification | C1-Carbonyl with C2-Oxygen |

| γ-Lactam | Intramolecular Amidation | C1-Carbonyl with C3-Nitrogen |

| Oxazolidinone | Reaction with Carbonyl Source | C2-Oxygen and C3-Nitrogen with external Carbonyl Carbon |

| Oxazoline | Cyclization/Dehydration | C1-Carbonyl with C2-Oxygen and C3-Nitrogen involvement |

N-Substitution and Side-Chain Modification Strategies

Modifying the amino group (N-substitution) or the ethyl side chain can further diversify the chemical properties and applications of this compound.

N-Substitution: The primary amino group is a nucleophilic center that can be readily modified.

N-Acylation: Reaction with acid chlorides or anhydrides yields N-acyl derivatives.

N-Alkylation: The introduction of alkyl groups can be achieved through reductive amination or reaction with alkyl halides. N-methylation, for instance, is a common modification in peptidomimetics that can alter conformation and improve metabolic stability. rsc.org

N-Protection: In peptide synthesis, the nitrogen is reversibly substituted with protecting groups. The most common are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. peptide.com These groups prevent the amine from participating in unwanted reactions during peptide chain elongation. masterorganicchemistry.com

Side-Chain Modification: The C3-ethyl side chain is an unactivated alkyl group and is generally chemically inert. Modifications to this part of the molecule are challenging and would require harsh reaction conditions, such as free-radical halogenation, which may not be compatible with the other functional groups present. Therefore, strategies for derivatization typically focus on the more reactive amine, hydroxyl, and carboxyl moieties. Research on modifying the side chains of other amino acids, such as polyglutamic acid, often involves the terminal carboxyl group of the side chain, a feature not present here. mdpi.com

Table 3: Common N-Substitutions for Amino Acids

| Substitution Type | Reagent Class | Purpose |

|---|---|---|

| N-Protection (Boc) | Di-tert-butyl dicarbonate | Acid-labile protection for peptide synthesis. masterorganicchemistry.com |

| N-Protection (Fmoc) | Fmoc-Cl, Fmoc-OSu | Base-labile protection for solid-phase peptide synthesis. peptide.com |

| N-Methylation | Formaldehyde, Reducing Agent | Increase metabolic stability, alter conformation. rsc.org |

| N-Acylation | Acid Chlorides, Anhydrides | Create amide derivatives with varied properties. |

Incorporation into Peptide and Peptidomimetic Structures

As a non-canonical amino acid, this compound is a valuable building block for creating peptides and peptidomimetics with novel properties. Its unique structure can introduce specific conformational constraints, alter hydrogen bonding patterns, and enhance resistance to enzymatic degradation compared to natural peptides. mdpi.com

The incorporation into a growing peptide chain is typically accomplished via solid-phase peptide synthesis (SPPS). masterorganicchemistry.com The process involves several key steps:

Protection: The N-terminus of this compound is protected with an Fmoc or Boc group. The C2-hydroxyl group may also require protection (e.g., as a tert-butyl ether) to prevent side reactions during coupling. peptide.com

Activation: The C-terminal carboxylic acid is activated using standard coupling reagents.

Coupling: The activated amino acid is added to the resin-bound peptide, which has a free N-terminus, forming a new peptide bond.

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed to allow for the next coupling cycle.

The presence of the hydroxyl group adjacent to the peptide backbone can influence the peptide's secondary structure, potentially stabilizing β-sheet or turn conformations. rsc.org This makes it a useful component in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as better stability or receptor affinity. mdpi.com For example, the synthesis of microginin, a linear pentapeptide, incorporates the similar non-proteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid. nih.gov

Table 4: General Steps for Incorporating this compound in Fmoc-SPPS

| Step | Action | Reagents/Conditions |

|---|---|---|

| 1. Functional Group Protection | Protect N-terminus and potentially the C2-hydroxyl. | Fmoc-OSu; t-Bu-based protecting groups. |

| 2. Carboxyl Activation | Activate the C-terminus for coupling. | DCC, EDCI/HOBt. |

| 3. Coupling | Couple to the N-terminus of the resin-bound peptide. | In a solvent like DMF or NMP. |

| 4. N-terminal Deprotection | Remove the Fmoc group to elongate the chain. | Piperidine in DMF. |

Formation of Macrocyclic Systems Utilizing this compound Scaffolds

The functional groups of this compound make it an excellent candidate for inclusion in macrocyclic structures. Macrocyclization is a key strategy in drug design to create conformationally constrained molecules with high affinity and selectivity for biological targets.

A linear peptide containing this compound can be cyclized through several strategies:

Head-to-Tail Cyclization: The N-terminus of the linear peptide precursor is linked to its C-terminus to form a cyclic peptide. The presence of the β-amino acid can help induce a turn conformation that facilitates this ring-closing reaction.

Side-Chain Cyclization: The C2-hydroxyl group could be used as a handle to form a cyclizing bridge to another residue in the peptide sequence, creating a lariat-type structure.

Depsipeptide Formation: An ester bond can be formed between the C2-hydroxyl group of this compound and the C-terminus of the peptide. Subsequent O-to-N acyl migration under specific conditions can then form the final amide bond, a strategy used in some peptide macrocyclization methods. nih.gov

These macrocyclic systems can exhibit enhanced metabolic stability and cell permeability compared to their linear counterparts. The specific stereochemistry and functionality of this compound can serve as a scaffold to precisely orient the other amino acid side chains for optimal interaction with a target receptor. nih.gov

Table 5: Potential Macrocyclization Strategies Involving this compound

| Strategy | Description | Key Functional Groups Involved |

|---|---|---|

| Head-to-Tail Amidation | Formation of a peptide bond between the N- and C-termini of a linear peptide. | Terminal -NH₂ and -COOH of the peptide chain. |

| Depsipeptide Cyclization | Intramolecular ester bond formation followed by O-to-N acyl migration. | C2-Hydroxyl of the scaffold and peptide C-terminus. nih.gov |

| Side-Chain Bridging | Linking the C2-hydroxyl to another functionalized side chain in the peptide. | C2-Hydroxyl and another reactive side chain (e.g., -NH₂, -COOH, -SH). |

| Thioether Scaffolding | Reaction with scaffolds like tribromomethylenebenzene if a Cys residue is also present. | Thiol group from Cysteine and external scaffold. nih.gov |

Advanced Analytical and Spectroscopic Characterization of 3 Amino 2 Hydroxypentanoic Acid and Its Derivatives

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatography is indispensable for separating 3-amino-2-hydroxypentanoic acid from impurities and for resolving its various stereoisomers. The choice of technique depends on the specific analytical goal, such as purity assessment or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like amino acids. For the critical task of separating the enantiomers and diastereomers of this compound, direct chiral HPLC is the most effective approach. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.

Several classes of CSPs are suitable for resolving hydroxy amino acids:

Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for separating underivatized amino acids. chromatographyonline.comsigmaaldrich.com The separation mechanism involves a combination of hydrogen bonding, ionic interactions, and steric hindrance, which are well-suited for the multiple functional groups of this compound.

Cinchona Alkaloid-Based Zwitterionic CSPs: Columns such as CHIRALPAK ZWIX(+) and ZWIX(-) are designed for the enantioseparation of ampholytic molecules like amino acids. hplc.eu These CSPs incorporate both anionic and cationic exchange sites, providing a dual-mode separation mechanism that is highly effective under LC-MS compatible mobile phase conditions.

Crown Ether-Based CSPs: Chiral crown ether phases, like Chirosil RCA (+) and SCA (-), are highly selective for compounds containing primary amines, making them suitable for amino acids. ijrps.com The enantiomeric recognition is based on the formation of inclusion complexes with the protonated amino group.

Ligand Exchange Chromatography (LEC): This technique can be performed with a CSP containing a chiral ligand (e.g., L-4-hydroxyproline) bonded to the silica (B1680970) support. nih.gov A metal ion, typically copper(II), is added to the mobile phase, forming transient diastereomeric metal complexes with the analyte enantiomers, which are then resolved. nih.gov

The selection of the mobile phase is crucial for optimizing resolution. It typically consists of a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer. The pH and concentration of the buffer can be adjusted to control the ionization state of the analyte and enhance chiral recognition.

Table 1: Examples of HPLC Chiral Stationary Phases for Amino Acid Separation

| CSP Type | Example Commercial Column | Primary Interaction Mechanism | Applicability to this compound |

|---|---|---|---|

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Hydrogen bonding, ionic interactions, inclusion complexation | High, suitable for underivatized polar amino acids. chromatographyonline.com |

| Zwitterionic Ion-Exchanger | CHIRALPAK ZWIX(+) | Anion and cation exchange, hydrogen bonding | High, designed for ampholytic compounds like amino acids. hplc.eu |

| Crown Ether | Chirosil SCA (-) / RCA (+) | Host-guest inclusion of the primary amine | Applicable due to the primary amino group. ijrps.com |

| Ligand Exchange | Daicel CHIRALPAK MA(+) | Formation of transient diastereomeric metal complexes | Effective for α- and β-amino acids. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is only suitable for analytes that are volatile and thermally stable. Due to its polarity and high melting point, this compound is not directly amenable to GC analysis. Therefore, a chemical derivatization step is mandatory to convert it into a volatile derivative. sigmaaldrich.com

The derivatization process targets the active hydrogens on the amino (-NH2), hydroxyl (-OH), and carboxyl (-COOH) groups. sigmaaldrich.com A common and effective approach is a two-step derivatization:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl or ethyl ester, by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst.

Acylation or Silylation: The amino and hydroxyl groups are then derivatized.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comgreyhoundchrom.com TBDMS derivatives are often preferred due to their greater stability against moisture. greyhoundchrom.com

Acylation: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) react with the amino and hydroxyl groups to form stable, volatile fluoroacyl derivatives. nih.gov

Once derivatized, the compound can be separated on a GC column, often a chiral one (e.g., Chirasil-L-Val) to resolve the enantiomers. The separated components are then introduced into a mass spectrometer (MS), which provides structural information based on their mass-to-charge ratio and fragmentation patterns, confirming the identity of the derivatives.

Table 2: Common Derivatization Strategies for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative | Key Advantages |

|---|---|---|---|

| MTBSTFA | -OH, -NH2, -COOH | TBDMS derivative | Forms stable, moisture-resistant derivatives. sigmaaldrich.com |

| MSTFA | -OH, -NH2, -COOH | TMS derivative | Produces highly volatile by-products. thermofisher.com |

| Pentafluoropropionic Anhydride (PFPA) + Alcohol | -COOH (esterified first), -OH, -NH2 | Fluoroacyl ester | High sensitivity, but potential for racemization. nih.gov |

Capillary Electrophoresis (CE) for Enantiomeric Resolution

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and requires minimal sample volume. nih.gov For the enantiomeric resolution of this compound, a chiral selector is added to the background electrolyte (BGE). nih.gov The separation is based on the differential migration of the transient diastereomeric complexes formed between the chiral selector and the individual enantiomers of the analyte.

Commonly used chiral selectors in CE for amino acid separation include:

Cyclodextrins (CDs): Native and derivatized cyclodextrins (e.g., β-CD, γ-CD, hydroxypropyl-β-CD) are the most widely used chiral selectors. acs.org The hydrophobic cavity of the CD can include parts of the analyte molecule, and chiral recognition occurs through interactions with the hydroxyl groups on the rim of the CD. acs.org

Chiral Ligand-Exchange: Similar to LEC in HPLC, a chiral ligand (e.g., an amino acid like L-histidine) and a metal ion (e.g., Cu(II)) are added to the BGE. capes.gov.br This forms a chiral complex that selectively interacts with the analyte enantiomers, enabling their separation. chromatographyonline.com

Macrocyclic Antibiotics: Antibiotics like vancomycin (B549263) can be used as chiral selectors due to their complex structures with multiple chiral centers and functional groups that can engage in various interactions. nih.gov

To enhance detection sensitivity, especially when using UV absorbance detectors, the amino acid can be derivatized with a chromophore-containing reagent prior to CE analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and their spatial arrangement.

Advanced 2D NMR Techniques (COSY, NOESY, HSQC, HMBC)

While 1D ¹H and ¹³C NMR provide fundamental information, a full and unambiguous structural assignment for this compound and its derivatives relies on a suite of 2D NMR experiments. slideshare.netcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between H2/H3, H3/H4, and H4/H5, confirming the pentanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears a proton (C2, C3, C4, and C5).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-4 bonds) between protons and carbons. creative-biostructure.com It is crucial for identifying quaternary carbons (like C1, the carboxyl carbon) and for piecing together molecular fragments. For instance, a correlation from the proton at C2 to the carboxyl carbon C1 would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is invaluable for determining the relative stereochemistry of the chiral centers (C2 and C3). For example, the presence or absence of a NOE cross-peak between H2 and H3 can help to distinguish between the syn and anti diastereomers.

Table 3: Application of 2D NMR Techniques for Structural Elucidation of this compound

| 2D NMR Experiment | Information Provided | Specific Application to the Target Compound |

|---|---|---|

| COSY | ¹H-¹H scalar coupling correlations (through-bond) | Confirms the proton sequence along the alkyl chain (H2-H3-H4-H5). sdsu.edu |

| HSQC | One-bond ¹H-¹³C correlations | Assigns each protonated carbon (C2, C3, C4, C5) by linking it to its attached proton. sdsu.edu |

| HMBC | Long-range (2-4 bond) ¹H-¹³C correlations | Connects molecular fragments and identifies quaternary carbons (e.g., H2 to C1, H4 to C2). creative-biostructure.com |

| NOESY | ¹H-¹H spatial proximity (through-space) | Helps determine relative stereochemistry (syn vs. anti) by observing NOEs between H2 and H3. researchgate.net |

Solid-State NMR for Crystalline Forms and Polymorphism

Solid-State NMR (ssNMR) is a specialized technique used to analyze molecules in their solid, crystalline state. bruker.com Since many organic molecules, including amino acids, can exist in different crystalline forms, known as polymorphs, ssNMR is crucial for their characterization. nih.gov Polymorphs can have different physical properties, and their control is critical in various applications.

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. nih.gov

¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning): This is the most common ssNMR experiment. It provides high-resolution ¹³C spectra of solid samples, allowing for the identification of different polymorphs, which will exhibit distinct chemical shifts due to their different crystal packing environments.

¹⁵N and ¹⁴N SSNMR: Nitrogen NMR is particularly sensitive to the local environment of the amino group, including its involvement in hydrogen bonding. nih.govresearchgate.net Different polymorphs will often display unique hydrogen bonding networks, which can be clearly distinguished by their ¹⁵N or ¹⁴N ssNMR spectra. nih.gov This makes it a powerful tool for differentiating crystalline forms of this compound.

By analyzing the chemical shifts, line widths, and quadrupolar coupling constants (for ¹⁴N), ssNMR can provide a detailed fingerprint of a specific crystalline form and can be used to quantify the components in a mixture of polymorphs. bruker.comnih.gov

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Studies

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing precise information on its molecular weight, elemental composition, and structural features. Through various ionization methods and analysis techniques, researchers can elucidate the compound's identity and fragmentation behavior.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the analyte is typically dissolved in a polar solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound (Molecular Formula: C₅H₁₁NO₃, Molecular Weight: 133.15 g/mol ), analysis via ESI-MS is expected to yield specific ions depending on the mode of operation. nih.gov In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 134.1. It is also common to observe adducts with alkali metal ions, such as the sodium adduct [M+Na]⁺ at m/z 156.1, especially if sodium salts are present in the sample or solvent. acs.orgnih.gov

In negative ion mode, the deprotonated molecule, [M-H]⁻, would be detected at m/z 132.1. The choice between positive and negative ionization modes depends on the specific goals of the analysis and the pH of the solution. The analysis of similar short-chain hydroxy acids has shown robust signals in negative electrospray ionization mode. nih.gov ESI-MS is frequently coupled with liquid chromatography (LC) to separate the analyte from complex mixtures before detection, a technique known as LC-ESI-MS. acs.orgnih.gov

Table 1: Expected ESI-MS Ions for this compound

| Ion Type | Formula | Calculated m/z | Ionization Mode |

|---|---|---|---|

| Protonated Molecule | [C₅H₁₁NO₃ + H]⁺ | 134.0812 | Positive |

| Sodium Adduct | [C₅H₁₁NO₃ + Na]⁺ | 156.0631 | Positive |

Note: The calculated m/z values are based on the monoisotopic mass of the most common isotopes of the constituent elements.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique particularly useful for analyzing a wide range of molecules, including amino acids. nih.gov In this method, the analyte is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb the laser energy and desorb, carrying the intact analyte molecules into the gas phase as ions. These ions are then accelerated into a time-of-flight analyzer, which separates them based on their mass-to-charge ratio.

MALDI-TOF MS offers the advantage of rapid analysis without the need for chemical derivatization. springernature.com For this compound, common matrices for amino acid analysis include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). researchgate.net The resulting spectra typically show the protonated molecule [M+H]⁺, and potentially adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. researchgate.net While MALDI-TOF is excellent for determining molecular weight, it has limitations in distinguishing between isomeric and isobaric compounds, a challenge that can be addressed by tandem mass spectrometry techniques. nih.govspringernature.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of a molecule by analyzing its fragmentation patterns. unt.edu In an MS/MS experiment, a specific ion (the precursor ion), such as the [M+H]⁺ ion of this compound (m/z 134.1), is selected in the first stage of the mass spectrometer. This precursor ion is then fragmented, typically through collision-induced dissociation (CID), where it collides with an inert gas like argon or helium. youtube.com The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer, generating a product ion spectrum. unt.edu

The fragmentation pathways are highly dependent on the molecule's structure. For protonated α-amino acids, a characteristic fragmentation pattern involves the neutral loss of water (H₂O) and carbon monoxide (CO), often observed as a cumulative loss. nih.gov The fragmentation of this compound would provide specific product ions that confirm the connectivity of the ethyl, amino, hydroxyl, and carboxylic acid groups. By interpreting the product ion spectrum, one can piece together the molecular structure, differentiating it from isomers. This capability is crucial for the unambiguous identification of non-proteinogenic amino acids in complex biological or synthetic samples. springernature.comacs.org Techniques like MALDI-TOF/TOF can also be employed to distinguish between isomeric and isobaric amino acids based on their specific fragmentation patterns. nih.govacs.orgnih.gov

Table 2: Potential Fragmentation Pathways for Protonated this compound in MS/MS

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment |

|---|---|---|---|

| 134.1 | H₂O (18.01) | 116.1 | Loss of hydroxyl group |

| 134.1 | H₂O + CO (46.01) | 88.1 | Loss of hydroxyl and carbonyl groups |

| 134.1 | COOH₂ (46.02) | 88.1 | Loss of formic acid |

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. These non-destructive techniques are valuable for characterizing the solid-state structure and solution conformation of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has characteristic vibrational frequencies, resulting in a unique spectral fingerprint. For this compound, which exists as a zwitterion in the solid state, the FTIR spectrum will display distinct bands corresponding to its ammonium (B1175870) (NH₃⁺), carboxylate (COO⁻), hydroxyl (OH), and alkyl (C-H) groups.

The analysis of amino acid spectra reveals several key regions. researchgate.netd-nb.info A broad absorption band typically observed in the 3400-3000 cm⁻¹ range can be attributed to the stretching vibrations of the ammonium (NH₃⁺) and hydroxyl (O-H) groups, which are often involved in extensive hydrogen bonding. researchgate.net The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear as strong bands, typically around 1620-1512 cm⁻¹. researchgate.net The C-H stretching vibrations of the ethyl group will be found in the 3000-2850 cm⁻¹ region. The differences in crystal symmetry and hydrogen bonding patterns can even allow FTIR to distinguish between racemic and enantiopure forms of amino acids. thermofisher.com

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3000 | N-H and O-H stretching | Ammonium (NH₃⁺) and Hydroxyl (OH) |

| 3000 - 2850 | C-H stretching | Alkyl (CH₃, CH₂, CH) |

| ~1620 - 1580 | Asymmetric COO⁻ stretching | Carboxylate (COO⁻) |

| ~1600 | N-H bending | Ammonium (NH₃⁺) |

| ~1420 - 1380 | Symmetric COO⁻ stretching | Carboxylate (COO⁻) |

| ~1350 | C-H bending | Alkyl (CH₃, CH₂) |

Note: These are approximate ranges and can shift based on the specific molecular environment and intermolecular interactions. rsc.orgresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. It is also well-suited for studying samples in aqueous solutions due to the weak Raman scattering of water. nih.gov

The Raman spectrum of this compound would provide valuable information about its carbon skeleton and functional groups. researchgate.net The C-H stretching vibrations of the ethyl side chain would produce strong signals in the 2800-3000 cm⁻¹ region. spectroscopyonline.com The "fingerprint region" (below 1700 cm⁻¹) contains a wealth of structural information, including bands from C-C stretching, C-O stretching, and various bending modes. researchgate.net Comparing the Raman spectra of the solid compound with its aqueous solution can reveal conformational changes and details about solute-solvent interactions. nih.gov The spectra of solid amino acids are generally sharper and more complex than those of the same molecules in solution. nih.gov

Table 4: Predicted Characteristic Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group / Bond |

|---|---|---|

| 3000 - 2850 | C-H stretching | Alkyl (CH₃, CH₂, CH) |

| ~1600 | Asymmetric COO⁻ stretching | Carboxylate (COO⁻) |

| ~1450 | C-H bending | Alkyl (CH₃, CH₂) |

| ~1410 | Symmetric COO⁻ stretching | Carboxylate (COO⁻) |

| ~1100 - 1000 | C-O stretching | Hydroxyl (C-OH) |

Note: These are approximate ranges based on general spectra of amino acids. nih.govnih.gov

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration of stereocenters within a molecule.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral sample. This differential absorption, known as the Cotton effect, provides information about the stereochemistry of the molecule. The sign and magnitude of the Cotton effect are characteristic of the spatial arrangement of atoms around a chromophore.

In a comprehensive study on the circular dichroism of less common amino acids, the CD spectra of various compounds were recorded at pH 1 and pH 6. rsc.org For many of the L-amino acids studied, a positive Cotton effect associated with the carboxyl group was observed around 200 nm in water and between 208-210 nm in acidic solutions. rsc.org This observation is a key diagnostic tool for assigning the L-configuration to the α-carbon of amino acids. While the specific data for this compound is not explicitly detailed in the abstract, the general principles and findings of this study are directly applicable to its analysis. The presence and sign of the Cotton effect for the n→π* transition of the carboxyl chromophore in this compound would be a primary indicator of the absolute configuration at its C2 stereocenter.

Further research into the chiroptical properties of hydroxycarboxylic acids has shown that irradiation with circularly polarized light can induce enantiomeric excess, a phenomenon with implications for the origin of life. nih.gov The CD spectra of various α-hydroxycarboxylic acids, which share a structural motif with this compound, exhibit characteristic bands in the vacuum ultraviolet region that are sensitive to the absolute configuration. nih.gov

| Compound Family | Chromophore | Wavelength Range (nm) | Typical Observation for L-configuration |

| Amino Acids | Carboxyl (n→π) | ~200-210 | Positive Cotton Effect rsc.org |

| α-Hydroxycarboxylic Acids | Carboxyl (n→π) | ~170-280 | Characteristic CD bands nih.gov |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule, especially when combined with CD data through the Kronig-Kramers relations. The shape of the ORD curve, particularly the presence of positive or negative Cotton effects (peaks and troughs), is directly related to the stereochemistry of the molecule. wikipedia.orgslideshare.net

A full ORD study would involve measuring the optical rotation across a range of wavelengths, particularly in the region of the carboxyl chromophore's absorption, to observe the complete Cotton effect. This would provide more definitive evidence for the absolute configuration.

| Compound | Stereochemistry | Optical Rotation ([α]D) | Solvent/Conditions |

| (2S,3R)-3-amino-2-hydroxydecanoic acid | (2S,3R) | +5.6 | c 0.51, 1 M HCl nih.govbeilstein-journals.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers, can be constructed.

In the crystal structure of this related amino acid, the molecules exist as zwitterions, and are linked by N—H···O hydrogen bonds, forming layers. researchgate.net This type of intermolecular interaction is highly likely to be present in the crystal structure of this compound as well, given the presence of both amino and carboxylic acid functional groups, in addition to the hydroxyl group which can also participate in hydrogen bonding.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| (2S,3S)-2-amino-3-methylpentanoic acid (L-isoleucine polymorph) | Monoclinic | P2_1 | 9.6757(5) | 5.2885(3) | 28.0136(15) | 98.300(3) | 1418.44(13) researchgate.net |

The determination of the crystal structure of this compound or one of its derivatives would provide unequivocal proof of its absolute configuration and offer insights into its conformational preferences and intermolecular interactions in the solid state.

Biochemical and Biological Relevance of 3 Amino 2 Hydroxypentanoic Acid

Biosynthetic Pathways Involving 3-Amino-2-hydroxypentanoic Acid as an Intermediate or Product

Hydroxyamino acids (HAAs) are a class of amino acids that possess significant value in the pharmaceutical and chemical industries due to their potential antiviral, antifungal, antibacterial, and anticancer properties. mdpi.com The biosynthesis of these molecules in microorganisms is a key area of research, as biocatalytic synthesis is often preferred over chemical methods due to its high regioselectivity. mdpi.com Microorganisms typically produce proteogenic amino acids using carbon skeletons derived from glycolysis, the citric acid cycle, or the pentose (B10789219) phosphate (B84403) pathway, and nitrogen from ammonia. nih.gov

The hydroxylation of amino acids is a common C-H bond functionalization reaction catalyzed by various enzymes known as hydroxylases. mdpi.com While the specific biosynthetic pathway for this compound is not extensively detailed in the available literature, the general strategies for producing HAAs in microbes are well-established. A common method involves the heterologous expression of amino acid hydroxylation pathways in host organisms like Corynebacterium glutamicum or Escherichia coli. mdpi.com This approach allows for the large-scale production of specific HAAs. For example, 3-hydroxyaspartic acid and its derivatives, which are found in various microorganisms and fungi, serve as important multifunctional building blocks in organic synthesis. mdpi.com The ongoing search for new functional amino acid hydroxylases through gene mining, bioinformatics, and high-throughput screening aims to expand the range of HAAs that can be produced biosynthetically. mdpi.com

Amino acids and their derivatives are fundamental precursors for a vast array of secondary metabolites in both prokaryotes and eukaryotes. These metabolites are not essential for primary growth but often confer adaptive advantages, such as antimicrobial or signaling functions.

In fungi, the expression of secondary metabolite gene clusters is often regulated epigenetically. For instance, histone deacetylases (HDACs) can suppress the synthesis of secondary metabolites by maintaining a condensed chromatin state, which silences gene expression. nih.gov Genetic disruption of HDAC genes, such as hdaA in the marine-derived fungus Aspergillus terreus, has been shown to activate the biosynthesis of previously unobserved or "cryptic" secondary metabolites. This approach led to the production of new azaphilone derivatives, asperterilones A and B, as well as known compounds like butyrolactones and terrein. nih.gov This demonstrates that the regulation of pathways leading to amino acid-derived compounds is complex and can be manipulated to discover novel natural products.

In bacteria, amino acids are precursors to a wide range of natural products. The shikimate pathway, for example, is the starting point for the biosynthesis of the three aromatic amino acids—phenylalanine, tyrosine, and tryptophan—which in turn serve as building blocks for countless secondary metabolites. frontiersin.org This pathway, which is absent in animals, begins with the precursors phosphoenolpyruvate (B93156) and erythrose 4-phosphate and proceeds through the common intermediate chorismate. youtube.com

Enzymatic Interactions and Substrate Specificity Studies

While specific enzyme characterization studies using this compound are not prominent in the literature, research on analogous compounds provides insight into the types of enzymatic reactions such molecules can undergo. A notable example is the multi-enzyme biosynthesis of 3-amino-2-hydroxy acetophenone (B1666503) (3AHAP), a key intermediate in the synthesis of the anti-asthma drug pranlukast. chemistryviews.org

A three-enzyme cascade has been developed for the in vitro production of 3AHAP from m-nitroacetophenone (3NAP). chemistryviews.org This system utilizes nitrobenzene (B124822) nitroreductase (nbzA), hydroxylaminobenzene mutase (habA), and glucose dehydrogenase (GDH) for cofactor regeneration. chemistryviews.org Researchers optimized the yield of 3AHAP by adjusting the molar ratios of the enzymes and enhancing the activity of habA through site-directed mutagenesis. The mutant version of habA exhibited an expanded active pocket volume and a higher affinity for its substrate. chemistryviews.org After optimization, this biosynthetic route yielded up to 580 mg/L of 3AHAP. chemistryviews.org

Table 1: Optimized Enzyme Ratios for 3AHAP Biosynthesis

| Enzyme | Relative Molar Ratio | Function |

|---|---|---|

| nbzA (nitrobenzene nitroreductase) | 1 | Conversion of 3NAP |

| habA (hydroxylaminobenzene mutase) | 4 | Synthesis of 3AHAP |

| GDH (glucose dehydrogenase) | 24 | NADPH Cofactor Regeneration |

Data sourced from a study on the multi-enzyme biosynthesis of 3-amino-2-hydroxy acetophenone. chemistryviews.org

Analogues of amino acid intermediates are frequently synthesized to probe the mechanisms of enzymes and to act as inhibitors. This is a common strategy in drug design, particularly for developing antibacterial agents. One such target is D-alanine:D-alanine ligase, an essential enzyme in bacterial peptidoglycan biosynthesis. nih.gov

Researchers have synthesized (3-amino-2-oxoalkyl)phosphonic acids as analogues of the proposed tetrahedral intermediate, D-alanyl phosphate, which is formed during the ligase-catalyzed reaction. nih.gov These compounds were designed to be inhibitory mimics. The study found that several of these analogues were effective inhibitors of D-alanine:D-alanine ligase, with (3(R)-amino-2-oxobutyl)phosphonic acid being one of the most active. nih.gov The inhibitory action of these compounds provides support for a mechanism involving an acyl phosphate displacement step. nih.gov

Table 2: Enzyme Inhibition by Analogues

| Inhibitor Class | Target Enzyme | Significance |

|---|---|---|

| (3-Amino-2-oxoalkyl)phosphonic acids | D-alanine:D-alanine ligase | Act as mimics of the proposed D-alanyl phosphate intermediate, confirming a likely step in the enzyme's catalytic mechanism. nih.gov |

Role as a Precursor in Natural Product Synthesis

Amino acids and their hydroxylated derivatives are crucial building blocks in the biosynthesis of a wide variety of natural products. Their structural features are incorporated into complex molecules with diverse biological activities.

A well-documented example is the formation of the 2-amino-3-hydroxycyclopent-2-enone (C₅N) ring, a structural motif found in natural products such as the antibiotic moenomycin and ECO-02301. nih.gov The biosynthesis of this ring system involves a three-enzyme pathway. The process starts with the condensation of succinyl-CoA and glycine (B1666218) by an ALA synthase to produce 5-aminolevulinate (ALA). nih.gov An acyl-CoA ligase then converts ALA to ALA-CoA, which is subsequently cyclized by the ALA synthase in a second, novel transformation to form the C₅N ring. nih.gov This C₅N unit is then attached to polyketide-derived scaffolds by an ATP-dependent amide synthetase. nih.gov

Furthermore, aminoacetophenones, which are structurally related to this compound, serve as versatile starting blocks in the diversity-oriented synthesis (DOS) of natural product analogues. mdpi.com For instance, 2-amino-4,6-dimethoxyacetophenone and 4-amino-2,6-dimethoxyacetophenone are used to synthesize libraries of compounds such as 5-aminoflavones, 7-aminoflavones, and 3-aryl-2-quinolones, which are analogues of naturally occurring flavonoids and coumarins. mdpi.com This strategy allows for the creation of novel molecules with potential pharmacological properties based on established natural product scaffolds. mdpi.comrsc.org

Incorporation into Biologically Active Peptides or Depsipeptides

Research has identified this compound as a constituent of microbially produced peptides, which are chains of amino acids. A notable example is the peptide poststatin (B1679055), an endopeptidase inhibitor isolated from Streptomyces viridochromogenes. The presence of the threo-3-amino-2-hydroxypentanoic acid residue at the C-terminus of poststatin is crucial for its biological activity.

Poststatin is part of a class of low molecular weight peptide derivatives that can inhibit the function of peptidases, which are enzymes that break down proteins. The inhibitory action of such peptides is of significant interest in biochemical and pharmaceutical research. The structure of poststatin, including its constituent amino acids, is detailed in the table below.

| Peptide | Producing Organism | Constituent Amino Acids | Bioactivity |

| Poststatin | Streptomyces viridochromogenes | Valyl-valyl-threonyl-(threo)-3-amino-2-hydroxypentanoic acid | Endopeptidase inhibitor |

Table 1: Details of the Biologically Active Peptide Containing this compound

The incorporation of non-proteinogenic amino acids like this compound into peptides is a common strategy in nature to create structurally diverse molecules with a wide range of biological activities. wikipedia.org These unusual amino acids can confer resistance to degradation by common proteases and help to define the three-dimensional structure of the peptide, which is often critical for its function.

Contribution to Polyketide or Nonribosomal Peptide Synthesis Pathways

The biosynthesis of peptides containing non-proteinogenic amino acids such as this compound is typically carried out by large, multi-enzyme complexes known as Nonribosomal Peptide Synthetases (NRPSs). wikipedia.orgnih.gov While the specific biosynthetic gene cluster for poststatin has not been explicitly detailed in published research, the modular nature of NRPSs provides a well-established model for its synthesis. The genome of Streptomyces viridochromogenes is known to contain numerous gene clusters for secondary metabolites, including nine for nonribosomal peptide synthetases. nih.gov

In a hypothetical NRPS pathway for poststatin, each amino acid in the peptide chain would be added by a specific module of the synthetase complex. Each module typically consists of several domains, with the core domains being:

Adenylation (A) domain: This domain selects the specific amino acid and activates it by converting it to an aminoacyl adenylate.

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred to the T domain, which holds the growing peptide chain.

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid on its own module's T domain and the growing peptide chain held by the T domain of the previous module.

For the incorporation of this compound into poststatin, a dedicated NRPS module would be responsible for its selection and addition to the peptide chain. The A domain of this module would specifically recognize this compound from the cellular pool of amino acids.

The biosynthesis of this compound itself is likely a multi-step enzymatic process, potentially involving enzymes from a hybrid NRPS-polyketide synthase (PKS) pathway. nih.gov Polyketide synthases are another class of large, modular enzymes responsible for the synthesis of a wide variety of natural products. nih.govpreprints.org It is plausible that a PKS-like set of enzymes could synthesize the carbon backbone of the amino acid, which is then modified, for instance by the addition of the amino group by a transaminase. The biosynthesis of other non-proteinogenic amino acids, such as (S)-3,5-dihydroxyphenylglycine in the biosynthesis of the antibiotic balhimycin, has been shown to involve a polyketide synthase. nih.gov However, without direct experimental evidence for the poststatin gene cluster, this remains a scientifically informed hypothesis.

Computational and Theoretical Studies of 3 Amino 2 Hydroxypentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to yield detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing reasonable computational cost with high accuracy. It is particularly well-suited for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and predicting the vibrational frequencies of the molecule's bonds.

For 3-Amino-2-hydroxypentanoic acid, a DFT study would begin by optimizing the molecule's geometry. This iterative process adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, or "ground state." The results of such a calculation would provide a precise picture of the molecule's structure.

Once the optimized geometry is found, a vibrational analysis can be performed. This calculation predicts the frequencies at which the molecule's bonds will vibrate, which correspond to the peaks observed in an infrared (IR) spectrum. These predicted frequencies help in the interpretation of experimental spectra and confirm that the optimized structure is a true energy minimum. Studies on similar amino acids with polar side chains have successfully used DFT methods, often with a B3LYP functional and a 6-31G(d,p) basis set, to investigate intermolecular interactions. semanticscholar.org

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Conformer of this compound. Note: This data is hypothetical and serves as an example of typical DFT output. Actual values would require a specific calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C2 | C3 | - | - | ~1.54 |

| C3 | N | - | - | ~1.47 | |

| C2 | O(H) | - | - | ~1.43 | |

| C1 | O | - | - | ~1.21 | |

| Bond Angle (°) | C1 | C2 | C3 | - | ~111.5 |

| C2 | C3 | C4 | - | ~112.0 | |

| C2 | C3 | N | - | ~110.0 | |

| Dihedral Angle (°) | N | C3 | C2 | C1 | ~60.0 (gauche) |

Table 2: Hypothetical Key Vibrational Frequencies for this compound from DFT Calculations. Note: This data is for illustrative purposes. The exact frequencies would depend on the specific conformer and computational method.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3550 |

| N-H Stretch | Amine | ~3400-3500 |

| C-H Stretch | Alkyl Chain | ~2870-2960 |

| C=O Stretch | Carboxylic Acid | ~1750 |

| N-H Bend | Amine | ~1600 |

| C-O Stretch | Alcohol | ~1050 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are, in principle, derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more computationally demanding than DFT but can provide higher accuracy for energies and molecular properties.

These high-level calculations are particularly useful for creating a benchmark for other methods or for situations where DFT may not be sufficient, such as in describing weak intermolecular interactions (van der Waals forces). For this compound, ab initio calculations could be used to compute highly accurate relative energies between different conformers or to precisely model the electronic effects of the hydroxyl and amine groups on the molecule's reactivity. Such methods have been applied to study the interaction of amino acids with metal ions and the effects of microsolvation. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The flexibility of the ethyl side chain and the rotatable bonds in this compound mean it can exist in numerous different spatial arrangements, or conformations. Mapping the energy associated with these conformations is crucial for understanding its behavior.